molecular formula C21H31N3O3S B3864910 (Z)-N,N'-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE

(Z)-N,N'-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE

Cat. No.: B3864910
M. Wt: 405.6 g/mol
InChI Key: SINCGSIIDIPGQV-UHFFFAOYSA-N
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Description

(Z)-N,N’-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE is a complex organic compound characterized by its unique structural features It contains a hexyloxyphenyl group, a dioxopyrrolidinyl moiety, and a methanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N,N’-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dioxopyrrolidinyl Moiety: This can be achieved through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative.

    Introduction of the Hexyloxyphenyl Group: This step involves the alkylation of a phenol derivative with a hexyl halide under basic conditions.

    Formation of the Methanimidamide Group: This can be synthesized by reacting an appropriate amine with a formamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidamide group, converting it to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N,N’-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating specific diseases or conditions, particularly those involving oxidative stress or inflammation.

Industry

In the industrial sector, (Z)-N,N’-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N,N’-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE involves its interaction with specific molecular targets. The compound’s sulfur atom can form bonds with various biological molecules, potentially inhibiting or modifying their activity. Additionally, the phenyl and imidamide groups may interact with enzymes or receptors, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N,N’-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE: shares similarities with other compounds containing dioxopyrrolidinyl and phenyl groups, such as:

Uniqueness

The uniqueness of (Z)-N,N’-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE lies in its hexyloxyphenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3S/c1-4-7-8-9-14-27-17-12-10-16(11-13-17)24-19(25)15-18(20(24)26)28-21(22-5-2)23-6-3/h10-13,18H,4-9,14-15H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINCGSIIDIPGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCC)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N,N'-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE
Reactant of Route 2
Reactant of Route 2
(Z)-N,N'-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE
Reactant of Route 3
(Z)-N,N'-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE
Reactant of Route 4
(Z)-N,N'-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE
Reactant of Route 5
(Z)-N,N'-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE
Reactant of Route 6
Reactant of Route 6
(Z)-N,N'-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE

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